3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
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Description
3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a useful research compound. Its molecular formula is C14H13F3N6O2 and its molecular weight is 354.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like cyclooxygenase-2 (COX-2) , and pathogens like Leishmania aethiopica and Plasmodium berghei . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to therapeutic effects . For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycles of pathogens , and to inhibit the activity of enzymes involved in inflammation . The exact pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
Similar compounds have been optimized for improved pharmacokinetic profiles
Result of Action
Similar compounds have demonstrated therapeutic effects against various diseases . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The specific effects of this compound would need to be elucidated through further experimental studies.
Action Environment
Similar compounds have been optimized to reduce direct inhibition (di) towards multiple cyp isoforms , suggesting that metabolic environment can influence their action
Properties
IUPAC Name |
3-[5-(1-ethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O2/c1-2-22-7-8(6-18-22)9-5-10(14(15,16)17)23-13(19-9)20-11(21-23)3-4-12(24)25/h5-7H,2-4H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHRXHBKAXMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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